

An In-depth Technical Guide to the Synthesis Pathway of Gefitinib Impurity 5

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Compound of Interest

Compound Name: Gefitinib impurity 5

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This technical guide provides a detailed overview of the synthesis pathway for **Gefitinib impurity 5**, a known process-related impurity and key intermediate in the synthesis of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Understanding the formation of this impurity is critical for the development of robust and well-controlled manufacturing processes for Gefitinib.

Chemical Identity of Gefitinib Impurity 5

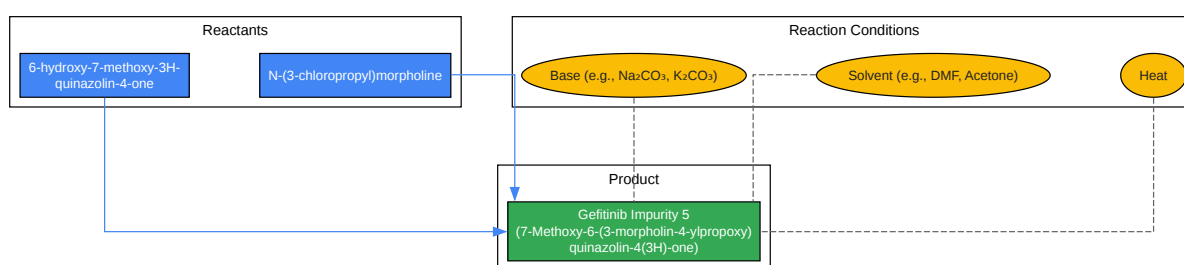
Gefitinib impurity 5 is chemically identified as 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one.^[1] Its structure is characterized by a quinazolinone core, a methoxy group at the 7-position, and a morpholinopropoxy side chain at the 6-position.

Property	Value
CAS Number	199327-61-2 ^[1]
Molecular Formula	C ₁₆ H ₂₁ N ₃ O ₄ ^[1]
Molecular Weight	319.36 g/mol ^[1]
Appearance	White to off-white solid ^[1]

Synthesis Pathway

The primary route for the formation of **Gefitinib impurity 5** involves the alkylation of 6-hydroxy-7-methoxyquinazolin-4(3H)-one with an appropriate morpholinopropylating agent. This reaction is a key step in some reported synthetic routes for Gefitinib itself, making this impurity a critical intermediate to monitor and control.

Below is a diagram illustrating the synthesis pathway of **Gefitinib impurity 5**.



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References

- 1. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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